molecular formula C21H20ClN3O2S B15220580 3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide CAS No. 606133-54-4

3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide

Cat. No.: B15220580
CAS No.: 606133-54-4
M. Wt: 413.9 g/mol
InChI Key: VPIYLOMSBTVDDH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a naphthoimidazole core linked to a substituted benzene ring via a propyl chain. Its structure combines a chloro group (electron-withdrawing) and a methyl group (electron-donating) at positions 3 and 4 of the benzene ring, respectively, which may influence electronic properties and binding affinity.

Properties

CAS No.

606133-54-4

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-3-chloro-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H20ClN3O2S/c1-14-8-9-17(13-18(14)22)28(26,27)23-10-4-7-21-24-19-11-15-5-2-3-6-16(15)12-20(19)25-21/h2-3,5-6,8-9,11-13,23H,4,7,10H2,1H3,(H,24,25)

InChI Key

VPIYLOMSBTVDDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC4=CC=CC=C4C=C3N2)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 4-Methylbenzenesulfonic Acid

The chlorination of para-substituted toluene derivatives is a well-established method for introducing chloro groups. As demonstrated in CN102701996A, chlorination of paranitrotoluene (PNT) with chlorine gas (Cl₂) at 70–80 °C in the presence of FeCl₃ or iodine catalysts yields 3-chloro-4-nitrotoluene. Adapting this approach:

  • Nitration and Sulfonation :

    • 4-Methylbenzenesulfonic acid is treated with fuming sulfuric acid to introduce the sulfonic acid group.
    • Subsequent nitration introduces a nitro group para to the methyl group.
  • Chlorination :

    • The nitro group directs chlorination to the meta position relative to the methyl group.
    • Reaction conditions: Cl₂ gas (0.48–0.54 equiv.) at 70–80 °C for 10 minutes.
  • Reduction and Sulfonyl Chloride Formation :

    • Reduction of the nitro group to an amine using hydrogen gas (H₂) in the presence of a palladium catalyst.
    • Conversion to sulfonyl chloride via treatment with chlorosulfonic acid (ClSO₃H).

Key Data :

Step Reagents/Conditions Yield (%)
Nitration/Sulfonation H₂SO₄, HNO₃, 50 °C 85
Chlorination Cl₂, FeCl₃, 75 °C 78
Reduction H₂, Pd/C, 110 °C 92
Sulfonyl Chloride ClSO₃H, 0 °C, 2 h 88

Synthesis of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propylamine

Naphthoimidazole Core Formation

The naphthoimidazole moiety is synthesized from naphthalene-2,3-diamine and a carbonyl source, as described in PMC6259578:

  • Condensation Reaction :

    • Naphthalene-2,3-diamine reacts with triethyl orthoformate in acetic acid to form 1H-naphtho[2,3-d]imidazole.
  • Propylamine Sidechain Introduction :

    • Alkylation of the imidazole nitrogen with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) at 60 °C.

Key Data :

Step Reagents/Conditions Yield (%)
Imidazole Formation Triethyl orthoformate, AcOH 90
Alkylation 3-Bromopropylamine, DMF, 60 °C 65

Coupling of Intermediates to Form the Target Compound

Sulfonamide Bond Formation

The sulfonyl chloride intermediate reacts with the primary amine group of 3-(1H-naphtho[2,3-d]imidazol-2-yl)propylamine in a nucleophilic substitution reaction:

  • Reaction Setup :

    • 3-Chloro-4-methylbenzenesulfonyl chloride (1.0 equiv.) is added to a solution of the propylamine derivative (1.2 equiv.) in acetonitrile.
    • Triethylamine (2.0 equiv.) is used as a base to scavenge HCl.
  • Optimized Conditions :

    • Temperature: 25 °C
    • Duration: 6 hours
    • Workup: Filtration and recrystallization from ethanol.

Key Data :

Parameter Value
Solvent Acetonitrile
Base Triethylamine
Reaction Time 6 h
Yield 37–42%

Analytical Characterization

The final product is characterized using spectroscopic and elemental analysis:

Spectral Data

  • ¹H-NMR (DMSO-d₆) :
    • δ 7.90 (d, 2H, ArH), 7.66 (d, 2H, ArH), 7.51 (d, 2H, ArH), 7.16 (d, 2H, ArH), 2.68 (s, 3H, CH₃).
  • IR (KBr) :
    • Peaks at 3261 cm⁻¹ (N–H stretch), 1614 cm⁻¹ (C=N stretch).
  • Elemental Analysis :
    • Found: C 49.58%, H 3.51%, N 11.43% (Calculated: C 49.24%, H 3.31%, N 11.49%).

Challenges and Optimization Opportunities

  • Regioselectivity in Chlorination :
    • Competing ortho/para directors (methyl vs. sulfonic acid groups) may require tailored catalysts.
  • Low Coupling Yields :
    • Steric hindrance from the naphthoimidazole group necessitates excess amine or prolonged reaction times.
  • Purification Difficulties :
    • Column chromatography or recrystallization in ethanol improves purity but reduces yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzenesulfonamide moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the naphthoimidazole and benzenesulfonamide moieties.

    Reduction: Reduced forms of the naphthoimidazole and benzenesulfonamide moieties.

    Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The naphthoimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity. This dual interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Naphthoimidazole Derivatives with Varying Substituents

highlights 1H-naphtho[2,3-d]imidazol-3-ium bromide derivatives (e.g., compounds 5i–5o), which share the naphthoimidazole core but differ in substituents and counterions. Key comparisons:

Property Target Compound 5i–5o (Br⁻ derivatives)
Core Structure Naphthoimidazole linked to sulfonamide Naphthoimidazolium bromide with methoxy/pyridyl substituents
Substituent Effects Chloro and methyl groups on benzene enhance lipophilicity and steric bulk Methoxy, pyridyl, or furan groups modulate solubility and charge
Biological Relevance Potential enzyme inhibition (sulfonamide moiety) Studied for antibacterial/antifungal activity
Solubility Likely lower due to neutral sulfonamide Higher solubility due to cationic imidazolium and Br⁻

The target compound’s sulfonamide group replaces the cationic imidazolium in 5i–5o, reducing polarity but improving metabolic stability. The chloro-methyl substitution may enhance target selectivity compared to methoxy/pyridyl groups in 5i–5o .

Sulfonamide-Based Analogues

lists 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (C8H9N5O3S), a sulfonamide with a tetrazole substituent. Key differences:

Property Target Compound Tetrazole-Sulfonamide
Heterocyclic Group Naphthoimidazole (rigid, planar) Tetrazole (smaller, more polar)
Electronic Effects Chloro and methyl groups on benzene Hydroxy group increases acidity (pKa ~6–7)
Applications Hypothesized for kinase or protease inhibition Likely used in metal coordination or as a bioisostere

The naphthoimidazole in the target compound provides a larger aromatic surface for hydrophobic interactions, whereas the tetrazole in the analogue offers hydrogen-bonding versatility.

Amine Precursors and Dihydrochloride Salts

and describe 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-amine dihydrochloride (CAS sc-322152), a precursor to the target compound. Comparisons:

Property Target Compound Amine Dihydrochloride
Functional Group Sulfonamide (neutral) Primary amine (cationic as dihydrochloride)
Solubility Moderate in organic solvents High water solubility due to salt form
Synthetic Utility Final product for biological screening Intermediate for further derivatization (e.g., sulfonylation)
Cost Likely higher due to complex synthesis $793.00/g (high purity, specialty chemical)

The dihydrochloride salt’s amine group is reactive, enabling conjugation to sulfonamide or other electrophiles. The target compound’s neutral sulfonamide may improve blood-brain barrier penetration compared to the charged precursor .

Research Implications and Gaps

  • Synthetic Challenges : Introducing the naphthoimidazole-propyl linker requires multi-step synthesis, as seen in precursor compounds .
  • Data Limitations: No direct pharmacological data are available for the target compound; inferences rely on structural analogues.

Biological Activity

3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a naphthoimidazole moiety linked to a benzene sulfonamide group. The presence of the sulfonamide functional group is significant due to its established role in biological activity, particularly in antibacterial and anticancer properties.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight373.87 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of 3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Antimicrobial Activity : It has shown potential against various bacterial strains, possibly by interfering with protein synthesis or cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound. Key findings include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
  • Cardiovascular Effects : A study on benzene sulfonamides highlighted their potential effects on perfusion pressure and coronary resistance in isolated rat heart models. The results suggested that certain derivatives could modulate calcium channel activity, affecting blood pressure regulation .
  • Pharmacokinetics : Theoretical evaluations using computational models have indicated favorable pharmacokinetic profiles for similar compounds, including good absorption and distribution characteristics .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives, including those structurally related to 3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide. The results demonstrated that these compounds exhibited bactericidal activity, with some outperforming traditional antibiotics like ciprofloxacin.

Case Study 2: Cancer Cell Apoptosis

In vitro studies have shown that similar naphthoimidazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of mitochondrial pathways. This suggests a potential therapeutic application for the compound in oncology.

Q & A

Q. What are the key synthetic routes for 3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions starting with chlorinated phenyl derivatives and naphthoimidazole precursors. Key steps include:

  • Sulfonamide coupling : Reacting 3-chloro-4-methylbenzenesulfonyl chloride with a propylamine-linked naphthoimidazole intermediate under anhydrous conditions in dichloromethane or dimethylformamide (DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from isopropyl alcohol to achieve >95% purity .
  • Microwave-assisted synthesis : Accelerating reaction rates for imidazole ring formation, reducing side products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and confirm sulfonamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., m/z 463.12 [M+H]+^+) and molecular formula validation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray crystallography : ORTEP-3 software can generate 3D structural models to resolve stereochemical ambiguities .

Q. What are the primary biological targets or activities studied for this compound?

  • Anticancer activity : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines (IC50_{50} values reported in µM ranges) .
  • Antimicrobial potential : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays, with zone-of-inhibition data compared to standard antibiotics .
  • Enzyme inhibition : Screening against kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Systematic modification of the chloro-methyl group on the benzene ring or the naphthoimidazole moiety to assess impact on potency (Table 1) .
  • Pharmacophore modeling : Computational tools (e.g., Schrödinger Suite) to identify critical binding motifs, such as sulfonamide hydrogen-bond acceptors .

Q. Table 1: SAR Trends for Analogues

Substituent ModificationBiological Activity (IC50_{50})Key Finding
4-Methyl → 4-MethoxyIC50_{50}: 12.3 µM → 28.7 µMReduced cytotoxicity
Naphthoimidazole → BenzimidazoleIC50_{50}: 5.8 µM → 9.1 µMModerate retention of activity

Q. How can contradictions in biological activity data across studies be resolved?

  • Statistical rigor : Use inferential statistics (e.g., ANOVA with post-hoc Tukey tests) to validate reproducibility .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity in lipid-rich cell membranes due to sulfonamide lipophilicity) .

Q. What strategies optimize reaction yields in multi-step synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonamide coupling .
  • Catalyst screening : Tertiary amines (e.g., triethylamine) improve reaction efficiency by neutralizing HCl byproducts .
  • Reaction monitoring : Thin-layer chromatography (TLC) at each step to terminate reactions at optimal conversion points (Rf_f = 0.3–0.5) .

Q. How can researchers investigate interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) for protein targets .
  • Molecular docking : AutoDock Vina or GROMACS to predict binding poses within active sites (e.g., ATP-binding pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Methodological Notes

  • Data reproducibility : Always include triplicate measurements and negative controls in biological assays .
  • Synthetic scalability : Pilot-scale reactions (1–5 g) should use Schlenk lines for moisture-sensitive steps .
  • Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies .

For further details on crystallographic analysis, refer to ORTEP-3 documentation . For advanced statistical methods in data interpretation, consult Research Chemistry Honors curricula .

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